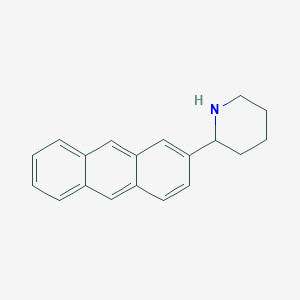

2-(2-Anthryl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H19N |

|---|---|

Molecular Weight |

261.4 g/mol |

IUPAC Name |

2-anthracen-2-ylpiperidine |

InChI |

InChI=1S/C19H19N/c1-2-6-15-12-18-13-17(19-7-3-4-10-20-19)9-8-16(18)11-14(15)5-1/h1-2,5-6,8-9,11-13,19-20H,3-4,7,10H2 |

InChI Key |

YTCPGUFQMDCBNO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Anthryl Piperidine

Established Synthetic Routes to 2-(2-Anthryl)piperidine

The construction of the this compound scaffold relies on established organic reactions that have been optimized for yield and purity. These methods often involve the formation of the piperidine (B6355638) ring or the introduction of the anthryl group at a late stage of the synthesis.

Strategic Selection of Starting Materials and Precursors

The synthesis of 2-arylpiperidines can commence from readily available starting materials. A common strategy involves the use of pyridine (B92270) derivatives which can be arylated and subsequently reduced to the corresponding piperidine. For instance, 2-halopyridines can undergo cross-coupling reactions with an appropriate anthracene-derived organometallic reagent.

Another approach utilizes the aza-Achmatowicz rearrangement of furfurylamine (B118560) derivatives, which are sourced from renewable biomass. organic-chemistry.org This method provides access to highly functionalized 2-aryldihydropyridinones that can be further transformed into 2-arylpiperidines. organic-chemistry.org The strategic use of such precursors allows for the introduction of the anthryl group via palladium-catalyzed arylation with arylboronic acids. organic-chemistry.org

Furthermore, the synthesis can be designed to build the piperidine ring from acyclic precursors. For example, a domino Mannich-Michael reaction of a suitable diene with an aldimine derived from an anthracene (B1667546) aldehyde can furnish a dehydropiperidinone core, which can then be reduced to the target piperidine. cdnsciencepub.com

A selection of starting materials and precursors for the synthesis of 2-arylpiperidines is presented below:

| Starting Material/Precursor | Synthetic Strategy | Reference |

| 2-Halopyridines | Cross-coupling followed by reduction | N/A |

| Furfurylamine | Aza-Achmatowicz rearrangement, arylation, and reduction | organic-chemistry.org |

| Anthracene aldehyde and diene | Domino Mannich-Michael reaction and reduction | cdnsciencepub.com |

| N-Boc-piperidine | Deprotonation and arylation | rsc.orgrsc.org |

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of synthetic routes to this compound is highly dependent on the optimization of reaction conditions and the choice of catalytic systems. For palladium-catalyzed cross-coupling reactions, the selection of the palladium source, ligand, base, and solvent is critical for achieving high yields. For instance, the use of Pd2(dba)3 with a suitable phosphine (B1218219) ligand and a base like potassium carbonate in a solvent such as toluene (B28343) has been shown to be effective for the arylation of aza-Achmatowicz rearrangement products. organic-chemistry.org

In the context of reducing pyridinium (B92312) salts to piperidines, iridium-based catalysts have demonstrated remarkable efficiency. nih.govthieme-connect.com The choice of the chiral ligand associated with the iridium center is paramount for achieving high enantioselectivity in asymmetric hydrogenations. nih.gov Reaction parameters such as temperature, hydrogen pressure, and the presence of additives also play a significant role in the outcome of the reduction. nih.govnih.gov For example, reactions are often run at temperatures ranging from 20 °C to 50 °C for 24 hours to ensure complete conversion. nih.gov

The table below summarizes key optimization parameters for relevant reactions:

| Reaction Type | Catalyst System | Key Optimization Parameters | Reference |

| Palladium-catalyzed Arylation | Pd2(dba)3 / Ligand | Base, Solvent, Temperature | organic-chemistry.org |

| Iridium-catalyzed Hydrogenation | [Ir(cod)Cl]2 / Chiral Ligand | Hydrogen Pressure, Temperature, Additives | nih.govnih.gov |

| Kinetic Resolution | n-BuLi / Chiral Ligand | Stoichiometry, Temperature, Quenching Agent | rsc.orgwhiterose.ac.uk |

Advanced Purification Techniques for Product Isolation

Following the chemical synthesis, the isolation and purification of this compound in high purity is essential. Standard laboratory techniques such as extraction and crystallization are often employed as initial purification steps. For instance, after quenching a reaction, the product can be extracted into an organic solvent like ethyl acetate (B1210297), washed with brine, dried over a desiccant like magnesium sulfate, and concentrated under vacuum. umich.edugoogleapis.com

For more challenging separations, particularly for isomeric mixtures or to remove closely related impurities, column chromatography is a powerful tool. umich.edu Silica gel is a common stationary phase, and the mobile phase is a mixture of solvents, such as ethyl acetate and hexanes, with the polarity adjusted to achieve optimal separation. umich.edu In some cases, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary to obtain the product with the desired level of purity. For chiral separations, chiral stationary phase HPLC is the method of choice to determine enantiomeric ratios and to isolate individual enantiomers. rsc.org

Stereoselective and Asymmetric Synthesis Approaches for Chiral this compound and Derivatives

The biological activity of 2-arylpiperidines is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric synthetic methods to access enantiomerically pure this compound and its derivatives is of high importance.

Enantioselective Hydrogenation of Pyridinium Salts

A highly effective method for the synthesis of chiral 2-arylpiperidines is the enantioselective hydrogenation of the corresponding 2-arylpyridinium salts. nih.govthieme-connect.com This transformation is typically catalyzed by iridium complexes bearing chiral phosphine-based ligands. nih.gov The N-substituent on the pyridinium salt, often a benzyl (B1604629) group, plays a crucial role in the reactivity and stereochemical outcome of the hydrogenation. nih.gov

The choice of the chiral ligand is the most critical factor in achieving high enantioselectivity. A variety of bidentate phosphine ligands, including those with biaryl backbones, have been successfully employed. nih.gov For example, iridium catalysts containing P,N ligands like MeO-BoQPhos have been shown to reduce a range of 2-(hetero)aryl pyridinium salts with excellent levels of enantioselectivity, in some cases exceeding 99:1 er. nih.gov The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. nih.govnih.gov

Mechanistic studies, including DFT calculations, suggest an outer-sphere dissociative mechanism for the pyridinium reduction. nih.govresearchgate.net Notably, the stereochemical outcome is often determined by the initial protonation of the final enamine intermediate rather than the hydride reduction of the resulting iminium intermediate. nih.govresearchgate.net

Chiral Auxiliary and Asymmetric Catalysis in Piperidine Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. scispace.com In the context of piperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom or another part of the molecule to direct the stereochemical outcome of a key bond-forming reaction. For example, a chiral amine can be used to form a chiral imine, which then undergoes a diastereoselective reaction, such as a Mannich-Michael condensation, to form the piperidine ring. cdnsciencepub.comscispace.com The chiral auxiliary is then cleaved to afford the enantiomerically enriched piperidine. Carbohydrate-based auxiliaries, such as arabinopyranosylamine, have been successfully employed for this purpose. cdnsciencepub.com

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. organic-chemistry.org In addition to the aforementioned enantioselective hydrogenation, other catalytic asymmetric methods can be applied to the synthesis of chiral 2-arylpiperidines. For example, the kinetic resolution of racemic N-Boc-2-arylpiperidines using a chiral base, such as n-butyllithium complexed with (-)-sparteine (B7772259) or a (+)-sparteine surrogate, allows for the recovery of enantioenriched starting material. rsc.orgrsc.org This method relies on the preferential deprotonation of one enantiomer, which can then be quenched with an electrophile to yield a 2,2-disubstituted piperidine with high enantioselectivity. rsc.org

The following table provides examples of chiral auxiliaries and catalytic systems used in the asymmetric synthesis of piperidines:

| Approach | Reagent/Catalyst | Key Features | Reference(s) |

| Chiral Auxiliary | Arabinopyranosylamine | Diastereoselective domino Mannich-Michael reaction | cdnsciencepub.com |

| Chiral Auxiliary | Galactosyl amine | Domino Mannich-Michael condensation on solid support | scispace.com |

| Asymmetric Catalysis | n-BuLi / (-)-Sparteine | Kinetic resolution by asymmetric deprotonation | rsc.orgrsc.org |

| Asymmetric Catalysis | [Ir(cod)Cl]2 / MeO-BoQPhos | Enantioselective hydrogenation of pyridinium salts | nih.gov |

Stereodivergent Strategies for Enantiomerically Pure Piperidine Frameworks

The synthesis of enantiomerically pure α-substituted piperidines is of paramount importance in the pharmaceutical and chemical industries, as these structures are key components of many biologically active compounds and serve as valuable chiral building blocks. nih.gov Stereodivergent synthesis, which allows for the selective preparation of any possible stereoisomer of a molecule with multiple stereocenters, offers a powerful approach to creating these valuable compounds.

Several key strategies have been developed for the stereodivergent synthesis of 2-arylpiperidine frameworks, which are applicable to the synthesis of enantiopure this compound.

Chiral Lactam Approach: One effective enantiodivergent method begins with the cyclodehydration of achiral aryl-δ-oxoacids with a chiral auxiliary, such as (R)-phenylglycinol. This process stereoselectively produces chiral non-racemic bicyclic lactams. These lactams serve as versatile intermediates from which either the (R)- or (S)-enantiomer of a 2-arylpiperidine can be synthesized, demonstrating a clear enantiodivergent pathway. rsc.org This strategy was successfully applied to the enantioselective synthesis of the piperidine alkaloid (−)-anabasine. rsc.org

Asymmetric Hydrogenation: A highly efficient route to enantioenriched α-aryl piperidines involves the iridium-catalyzed asymmetric hydrogenation of N-benzyl pyridinium salts. nih.gov This method has demonstrated the ability to produce a wide range of α-heteroaryl and α-aryl piperidines with exceptional levels of enantioselectivity, often achieving enantiomeric ratios up to 99.3:0.7. nih.gov The stereochemical outcome is determined by the initial protonation of an enamine intermediate, a key insight derived from DFT calculations. nih.gov

Aza-Achmatowicz Rearrangement: The palladium-catalyzed arylation of products from the aza-Achmatowicz rearrangement provides a pathway to highly functionalized 2-arylpiperidines. organic-chemistry.orgresearchgate.net While this method initially produces racemic products, enantiopure compounds can be obtained through subsequent steps such as Noyori asymmetric transfer hydrogenation or kinetic resolution, allowing for access to specific enantiomers. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Stereodivergent Synthetic Strategies for 2-Arylpiperidines The following is an interactive data table. Click on the headers to sort or filter the data.

| Strategy | Key Transformation | Starting Material Type | Catalyst/Key Reagent | Stereochemical Control | Ref |

|---|---|---|---|---|---|

| Chiral Lactam Approach | Cyclodehydration & Reduction | Aryl-δ-oxoacid | (R)-phenylglycinol | Chiral Auxiliary | rsc.org |

| Asymmetric Hydrogenation | Hydrogenation of Pyridinium Salt | N-Benzyl Pyridinium Salt | Iridium Complex | Chiral Catalyst | nih.gov |

| Aza-Achmatowicz Route | Pd-Catalyzed Arylation | Aza-Achmatowicz Product | Pd2(dba)3 / Asymmetric Reduction Catalyst | Kinetic Resolution / Asymmetric Reduction | organic-chemistry.org |

Chemical Reactivity and Derivatization Studies of this compound

The chemical character of this compound is defined by the distinct reactivities of its two primary components: the nucleophilic secondary amine of the piperidine ring and the photosensitive aromatic anthracene system.

Nucleophilic Reactivity of the Piperidine Nitrogen: Alkylation and Acylation

The nitrogen atom in the piperidine ring of this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for a variety of chemical transformations, most notably alkylation and acylation, to form N-substituted derivatives.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically achieved by treating the piperidine with an alkyl halide (e.g., R-Cl, R-Br, R-I) in the presence of a base to neutralize the hydrogen halide byproduct. savemyexams.com This is a standard electrophilic substitution reaction where the nitrogen nucleophile attacks the electrophilic carbon of the alkylating agent. pressbooks.pubmt.com

N-Acylation: The piperidine nitrogen can be readily acylated by reacting it with an acyl chloride (RCOCl) or a carboxylic acid anhydride (B1165640) ((RCO)₂O). wikipedia.org This reaction forms a stable amide bond, yielding an N-acylpiperidine derivative. Unlike Friedel-Crafts acylation of an aromatic ring, this process does not require a Lewis acid catalyst; it is a direct nucleophilic acyl substitution. wikipedia.org The resulting amide is significantly less basic and nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group.

Table 2: General Reactions at the Piperidine Nitrogen The following is an interactive data table. Click on the headers to sort or filter the data.

| Reaction Type | Reagent Class | Product Class | Key Feature |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Forms a new C-N bond |

| N-Acylation | Acyl Chloride (RCOCl) | Amide | Forms a stable amide linkage |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Amide | Alternative to acyl chlorides |

Oxidative Transformations of the Anthracene Moiety

The anthracene moiety is known for its unique photochemical and oxidative reactivity, which is distinct from that of simpler aromatic rings like benzene.

[4+4] Photodimerization: A hallmark reaction of anthracene and its derivatives is the [4+4] photocycloaddition, which occurs upon irradiation with UV light (typically around 350 nm). researchgate.net In this transformation, two anthracene molecules align in a face-to-face manner, and a cycloaddition reaction occurs between the C9/C10 positions of each molecule to form a bridged dimer. researchgate.net This process is reversible, and the original anthracene monomers can often be regenerated by heating the dimer or irradiating it with shorter wavelength UV light. researchgate.net The efficiency of this photodimerization can be significantly enhanced in aqueous media by using host molecules like cucurbit acs.orguril, which pre-organizes the anthracene moieties into an ideal orientation for reaction. researchgate.net

Other oxidative reactions, such as the formation of endoperoxides upon reaction with singlet oxygen or oxidation to anthraquinones, are also known for the anthracene core, though photodimerization is often the most prominent transformation under photochemical conditions.

Table 3: Characteristic Reaction of the Anthracene Moiety The following is an interactive data table. Click on the headers to sort or filter the data.

| Reaction | Conditions | Key Transformation | Product |

|---|---|---|---|

| [4+4] Photocycloaddition | UV Light (e.g., 350 nm) | Dimerization across C9/C10 positions | Anthracene Dimer |

Functionalization Strategies for the Piperidine Ring System

Direct, site-selective functionalization of the C-H bonds within the saturated piperidine ring is a significant challenge in modern organic synthesis. d-nb.infonih.gov However, advanced catalytic methods have been developed to install functional groups at specific positions, thereby avoiding the need for lengthy de novo ring synthesis.

Catalyst-Controlled C-H Functionalization: The site of functionalization on the piperidine ring can be precisely controlled by the choice of both the catalyst and the protecting group on the nitrogen atom. nih.gov For instance, using rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes, different positions can be targeted. Functionalization of N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst can generate 2-substituted products. d-nb.infonih.gov In contrast, using an N-α-oxoarylacetyl-piperidine substrate with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst directs the functionalization to the C4 position. d-nb.info

Indirect Functionalization via Cyclopropanation: The C3 position, which is electronically deactivated and difficult to functionalize directly, can be accessed through an indirect, multi-step approach. nih.gov This strategy involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate. The resulting bicyclic cyclopropane (B1198618) can then undergo a reductive, stereoselective ring-opening to yield the desired 3-substituted piperidine. d-nb.infonih.gov

Enzymatic C-H Oxidation: A biocatalytic approach offers another powerful tool for selective piperidine functionalization. acs.org Through directed evolution, enzymes have been developed that can selectively oxidize specific C-H bonds on the piperidine ring to introduce hydroxyl groups. These hydroxylated intermediates serve as versatile handles for subsequent transformations, such as radical cross-coupling reactions to form new C-C bonds. acs.org

Table 4: Modern Strategies for Piperidine Ring Functionalization The following is an interactive data table. Click on the headers to sort or filter the data.

| Strategy | Target Position | Key Reagent / Catalyst | Method | Ref |

|---|---|---|---|---|

| C-H Insertion | C2 | Rh₂(R-TCPTAD)₄ | Catalyst Control | d-nb.infonih.gov |

| C-H Insertion | C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ | Substrate/Catalyst Control | d-nb.info |

| Cyclopropanation/Ring-Opening | C3 | Rh₂(S-DOSP)₄ / H₂ | Indirect Functionalization | d-nb.infonih.gov |

| C-H Oxidation | Various | Engineered Enzymes | Biocatalysis | acs.org |

Following a comprehensive search for scientific literature on the chemical compound "this compound," it has been determined that there is insufficient publicly available data to construct the detailed article as requested.

Extensive searches were conducted to find specific experimental and theoretical data pertaining to the spectroscopic and photophysical properties of this compound, including its UV-Visible absorption spectra, vibronic progression, fluorescence emission, quantum yields, solvatochromic behavior, excited-state dynamics, and triplet-state characteristics. These searches, which included the use of the compound's CAS number (1270548-88-3) for precision, did not yield any dedicated studies or datasets that would allow for a thorough and scientifically accurate analysis as outlined in the provided structure.

While general information on related compounds, such as other piperidine or anthracene derivatives, is available, the strict instruction to focus solely on "this compound" prevents the use of such analogous data. To maintain scientific accuracy and adhere to the prompt's constraints, the generation of an article with detailed research findings and data tables is not possible at this time.

Spectroscopic and Photophysical Investigations of 2 2 Anthryl Piperidine

Excited-State Dynamics and Energy Transfer Processes

Photoinduced Intramembrane Charge Transfer (ICT) Mechanisms

The phenomenon of photoinduced intramolecular charge transfer (ICT) is a critical area of study in photochemistry, with significant implications for the design of molecular sensors and optoelectronic materials. In donor-acceptor systems, upon photoexcitation, an electron can be transferred from the electron-rich donor moiety to the electron-deficient acceptor moiety, leading to the formation of a charge-separated state. This process is often accompanied by distinct changes in the photophysical properties of the molecule, such as its fluorescence emission spectrum.

In molecules containing an anthryl group as the fluorophore (the acceptor) and an amino group, such as the one in the piperidine (B6355638) ring (the donor), ICT can occur. The transient absorption spectra of such systems often reveal the transfer of an electron from a state localized on the anthryl part (Locally Excited, LE state) to an intramolecular ion-pair state (IP state). ias.ac.in The efficiency and dynamics of this charge transfer are influenced by the electronic interaction between the donor and acceptor groups, as well as the polarity of the surrounding solvent. ias.ac.in

Time-resolved absorption and fluorescence spectroscopy are powerful techniques used to probe the dynamics of these ICT processes, which can occur on timescales ranging from femtoseconds to nanoseconds. ias.ac.in The formation of the charge transfer state can be influenced by solvent relaxation dynamics, particularly in polar and viscous solvents. ias.ac.in For instance, in some donor-acceptor systems, the charge transfer time has been observed to be similar to the longitudinal relaxation time of the solvent. ias.ac.in

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation

The precise determination of the molecular structure of 2-(2-Anthryl)piperidine is paramount for understanding its chemical behavior and photophysical properties. A combination of spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry, provides a comprehensive toolkit for this purpose.

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. While a specific experimental FTIR spectrum for this compound is not available in the public domain, the expected characteristic absorption bands can be predicted based on its constituent parts: the piperidine ring and the anthracene (B1667546) moiety.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| N-H (piperidine) | Stretching | 3300-3500 (secondary amine) |

| C-H (anthracene) | Aromatic Stretching | 3000-3100 |

| C-H (piperidine) | Aliphatic Stretching | 2850-2960 |

| C=C (anthracene) | Aromatic Stretching | 1450-1600 |

| C-N (piperidine) | Stretching | 1020-1250 |

These predicted values are based on typical ranges for the respective functional groups and would require experimental verification for the specific compound.

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are particularly crucial for characterizing the carbon-hydrogen framework of this compound. As ³¹P is not present in the molecule, ³¹P NMR is not applicable.

Detailed experimental ¹H and ¹³C NMR data for this compound are not available in the current literature. However, one can anticipate the general regions where the signals for the different protons and carbons would appear.

¹H NMR:

Aromatic Protons (Anthryl group): Expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns would depend on the substitution pattern on the anthracene ring.

Piperidine Protons: Expected to resonate in the upfield region, generally between 1.0 and 4.0 ppm. The proton on the carbon bearing the anthryl group (C2) would likely be the most downfield of the piperidine protons. The N-H proton signal would also be present, and its chemical shift would be sensitive to the solvent and concentration.

¹³C NMR:

Aromatic Carbons (Anthryl group): Signals would be observed in the aromatic region, typically between 120 and 150 ppm.

Piperidine Carbons: These aliphatic carbons would appear in the upfield region of the spectrum, generally between 20 and 60 ppm. The carbon atom attached to the anthracene ring (C2) would be expected at a higher chemical shift compared to the other piperidine carbons.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Anthryl Protons | 7.0 - 9.0 |

| Piperidine CH (C2) | ~3.0 - 4.0 |

| Other Piperidine CH₂ | 1.0 - 3.0 |

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Anthryl Carbons | 120 - 150 |

| Piperidine C2 | 50 - 60 |

It is crucial to note that these are estimated ranges, and actual experimental data are required for a definitive structural assignment and conformational analysis.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₉H₁₉N), the exact molecular weight can be calculated.

Molecular Formula: C₁₉H₁₉N Calculated Molecular Weight: 261.36 g/mol

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound. The fragmentation of this compound under electron ionization (EI) would likely involve the cleavage of bonds within the piperidine ring and the loss of fragments from the parent molecule. Common fragmentation pathways for piperidine derivatives involve the loss of side chains or cleavage of the ring. The presence of the stable anthryl group would likely result in fragment ions containing this moiety.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

|---|---|---|

| [M]⁺ | 261 | Molecular Ion |

| [M-H]⁺ | 260 | Loss of a hydrogen atom |

| [C₁₄H₉]⁺ | 177 | Anthryl fragment |

The predicted fragmentation patterns provide a basis for interpreting an experimental mass spectrum, which is essential for confirming the molecular identity of this compound.

Computational and Theoretical Chemistry Studies of 2 2 Anthryl Piperidine

Quantum Chemical Approaches

Quantum chemical approaches are fundamental to understanding the behavior of molecules at the electronic level. These computational methods allow for the calculation of molecular structures, energies, and various other properties, providing insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like 2-(2-Anthryl)piperidine, these methods can elucidate the properties of both its stable ground state and its electronically excited states.

Density Functional Theory (DFT) for Ground and Excited State Properties

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry for studying the electronic structure of molecules. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of systems. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

For the ground state of this compound, DFT methods, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to perform geometry optimizations. nih.gov This process finds the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to determine the most stable structures of various piperidine (B6355638) derivatives. researchgate.netrsc.org

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach. mdpi.com TD-DFT can predict the energies of electronic transitions, which correspond to the absorption of light by the molecule. This is particularly relevant for this compound due to the presence of the anthracene (B1667546) chromophore, which is known for its distinct UV-Vis absorption and fluorescence properties. TD-DFT calculations can help assign the nature of these transitions, for instance, whether they are localized on the anthracene moiety or involve charge transfer between the piperidine and anthryl groups. mdpi.com

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.

For piperidine and its derivatives, ab initio calculations have been used to refine energetic and structural information. researchgate.netosi.lv For example, the MP2 method has been employed to study the spatial and electronic structure of substituted piperidines, offering a higher level of theory for capturing electron correlation effects compared to standard DFT functionals. osi.lv While full geometry optimization of this compound using high-level ab initio methods might be computationally intensive, they are invaluable for single-point energy calculations on DFT-optimized geometries to obtain more accurate energy differences between conformers or electronic states.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule like this compound are intrinsically linked to its three-dimensional shape and conformational flexibility. The piperidine ring is not planar and, similar to cyclohexane, adopts a stable chair conformation to minimize angular and torsional strain. wikipedia.org The attachment of the bulky anthryl group at the 2-position introduces distinct conformational possibilities known as rotamers (rotational isomers).

Theoretical Estimation of Rotamer Stabilities

The 2-anthryl substituent can occupy one of two positions on the piperidine chair conformer: axial (pointing perpendicular to the ring's plane) or equatorial (pointing towards the ring's periphery). The relative stability of these two rotamers is determined by their free energy difference (ΔG). Computational methods are essential for estimating these energies.

The potential energy surface (PES) can be mapped by systematically rotating the bond connecting the anthryl group to the piperidine ring and calculating the energy at each step. This allows for the identification of energy minima corresponding to stable rotamers and the energy barriers that separate them. For simple 2-substituted piperidines, the equatorial conformer is generally more stable to avoid steric clashes. nih.gov

| Substituent (R) in 2-R-Piperidine | ΔG (Equatorial - Axial) (kcal/mol) | Method | Comment |

|---|---|---|---|

| -CH₃ (in 1,2-dimethylpiperidine) | -1.8 | M06-2X/6-311G(d,p) | Equatorial form is strongly favored. nih.gov |

| -C₆H₅ (in 2-methyl-1-phenylpiperidine) | +1.0 | M06-2X/6-311G(d,p) | Axial form is modestly favored due to electronic effects. nih.gov |

| -H (in piperidine) | -0.72 | Experimental (Gas Phase) | Equatorial N-H is more stable. wikipedia.org |

For this compound, the large size of the anthryl group would be expected to create significant steric hindrance in the axial position, suggesting a strong preference for the equatorial conformation.

Influence of Steric and Electronic Factors on Molecular Conformations

The final conformational preference is a balance of multiple factors.

Steric Factors : The primary factor governing the conformation of 2-substituted piperidines is typically steric hindrance. An axial substituent experiences 1,3-diaxial interactions with the axial hydrogen atoms at positions 4 and 6 of the ring. Given the large, planar nature of the anthracene group, these interactions would be highly destabilizing, strongly favoring the equatorial position where such clashes are minimized. acs.org

Electronic Factors : Electronic effects can sometimes counteract steric factors. In certain N-substituted piperidines, such as 2-methyl-1-phenylpiperidine, the axial conformer can be stabilized. nih.gov This stabilization arises from favorable electronic interactions, such as hyperconjugation or interactions involving the nitrogen lone pair and the π-system of the substituent. When the piperidine nitrogen is bonded to a π-system, conjugation can increase the sp² character of the nitrogen, flattening the ring slightly and altering steric demands. nih.gov For this compound, while the nitrogen is not directly conjugated to the aromatic system, subtle electronic interactions between the nitrogen lone pair and the anthryl π-system could still play a minor role in modulating the conformational equilibrium.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, optical properties, and charge distribution. This is typically accomplished by examining the molecular orbitals (MOs), particularly the frontier molecular orbitals.

The electronic character of this compound is a composite of its two constituent parts: the saturated, electron-donating piperidine ring and the large, aromatic, electron-rich anthracene system. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. mdpi.com

HOMO : Represents the outermost electron-containing orbital and is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the anthracene ring, which has higher energy electrons than the sigma bonds of the piperidine ring.

LUMO : Represents the lowest energy orbital available to accept electrons. The LUMO is also expected to be a π*-antibonding orbital localized on the anthracene moiety.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical reactivity and the energy of its first electronic transition. mdpi.comnih.gov A smaller gap generally implies higher reactivity and absorption of longer wavelength light. The HOMO-LUMO gap in this compound will be primarily determined by the electronic properties of the anthracene group.

A Molecular Electrostatic Potential (MEP) map can further illustrate the electronic landscape. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov For this molecule, the MEP would likely show a negative potential across the face of the anthracene ring due to the delocalized π-electrons, and a more positive potential around the N-H group of the piperidine ring.

| Orbital | Expected Type | Expected Localization | Relevance |

|---|---|---|---|

| HOMO | π-bonding | Anthracene Ring | Electron donation, site of oxidation |

| LUMO | π-antibonding | Anthracene Ring | Electron acceptance, site of reduction |

| HOMO-1 | π-bonding or σ-bonding | Anthracene or Piperidine (N lone pair) | Secondary electronic interactions |

| LUMO+1 | π-antibonding | Anthracene Ring | Higher energy electronic transitions |

Calculation of HOMO-LUMO Energy Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in quantum chemistry for predicting the electronic and optical properties of a molecule. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Table 1: Calculated HOMO-LUMO Energy Gap for a 2-Anthryl Substituted Complex

| Compound/Moiety | Calculated HOMO-LUMO Gap (eV) | Source |

|---|

Investigation of Molecular Orbital Overlap and Electronic Coupling

Molecular orbital overlap refers to the extent to which atomic orbitals from different atoms in a molecule combine to form molecular orbitals. libretexts.org This overlap is fundamental to the formation of chemical bonds and dictates the degree of electronic communication, or electronic coupling, between different parts of a molecule. acs.orgrsc.org The strength of this coupling is a key parameter that influences rates of electron transfer and energy transfer processes. nih.gov

Theoretical studies on metal complexes have demonstrated that the specific attachment point of an anthracene group significantly alters the overlap between molecular orbitals and, consequently, the electronic coupling. acs.org In a direct comparison, a complex with a 2-anthryl substituted ligand exhibited a more coplanar geometry between the anthracene unit and the attached terpyridine core than its 9-anthryl counterpart. acs.org This improved planarity leads to better overlap of the molecular orbitals, which in turn results in stronger electronic coupling and more effective electronic communication between the two chromophores. acs.org

Table 2: Findings on Molecular Geometry and Electronic Coupling

| Feature | Observation for 2-Anthryl Linkage | Consequence | Source |

|---|---|---|---|

| Geometry | More coplanar arrangement between anthryl and heterocyclic moieties | Better overlap between molecular orbitals | acs.org |

| Electronic Property | Stronger electronic coupling | Enhanced electronic communication | acs.org |

Computational Prediction of Spectroscopic Parameters and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting a molecule's reactivity and spectroscopic properties. ias.ac.inmdpi.comnih.gov Global reactivity descriptors such as the HOMO-LUMO energy gap can provide a quantitative measure of a molecule's stability and reactivity. mdpi.com

The computational findings for the 2-anthryl-containing complex align with these principles. The reduced HOMO-LUMO gap (3.28 eV) suggests a higher chemical reactivity compared to analogues with a larger gap. mdpi.comacs.org Furthermore, the stronger electronic coupling observed due to the 2-anthryl substitution has a direct, predictable impact on spectroscopic parameters. acs.org Calculations showed that this enhanced coupling leads to an increase in the oscillator strength of the lowest energy electronic transition (S₀ → S₁). This theoretical prediction correlates with experimental observations of stronger light absorptivity (a higher molar extinction coefficient, ε) in the visible spectrum for the 2-anthryl complex. acs.org

Table 3: Predicted Spectroscopic and Reactivity Properties

| Property | Computational Prediction/Indication | Underlying Cause | Source |

|---|---|---|---|

| Chemical Reactivity | Higher reactivity | Smaller HOMO-LUMO energy gap | mdpi.comacs.org |

| Spectroscopic Parameter | Increased oscillator strength (S₀ → S₁) | Stronger electronic coupling | acs.org |

| Experimental Correlate | Stronger light absorptivity (ε) in the visible region | Increased transition probability | acs.org |

Chirality and Stereochemical Aspects of 2 2 Anthryl Piperidine

Significance of the Chiral Center and Stereoisomerism in 2-(2-Anthryl)piperidine

The molecular structure of this compound features a stereogenic center, or chiral center, at the C2 position of the piperidine (B6355638) ring, where the anthryl substituent is attached. The presence of this single chiral center means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-(2-Anthryl)piperidine and (S)-2-(2-Anthryl)piperidine.

Stereoisomerism is a critical aspect of molecular chemistry, particularly in the context of biologically active molecules. nih.gov Piperidine derivatives with an aryl group at the 2-position are significant motifs found in numerous pharmaceutical drugs and natural products. whiterose.ac.ukwhiterose.ac.uk The specific three-dimensional arrangement of atoms, or stereochemistry, dictates how a molecule interacts with other chiral molecules, such as enzymes, receptors, and other biological targets. nih.gov

The two enantiomers of a chiral compound like this compound have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment. However, they can exhibit markedly different biological activities, pharmacological effects, and metabolic pathways when they interact with the chiral environment of a biological system. nih.gov One enantiomer might fit perfectly into a receptor site to elicit a desired therapeutic response, while the other may be less active, inactive, or even responsible for adverse effects. Therefore, the ability to synthesize and analyze single enantiomers is of paramount importance in drug discovery and development. The kinetic resolution of 2-arylpiperidines is a key strategy for accessing these enantioenriched forms, highlighting the significance of understanding and controlling the stereochemistry at the C2 position. whiterose.ac.ukwhiterose.ac.uk

Analytical Techniques for Enantiomeric Resolution and Purity Assessment

Determining the enantiomeric composition and purity of chiral compounds is a fundamental requirement in stereoselective synthesis and pharmaceutical analysis. For this compound, several advanced analytical techniques are employed to separate and quantify its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. The method relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the HPLC column. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus enabling their separation. sigmaaldrich.com

The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) and amylose, are among the most successful and versatile for resolving a broad range of chiral compounds, including N-heterocycles. sigmaaldrich.com The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the (R) and (S) enantiomers of this compound.

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector Example | Common Applications |

|---|---|---|

| Polysaccharide-based | Tris(3,5-dimethylphenyl)carbamoyl cellulose | Broad applicability for various racemates, including N-heterocycles. sigmaaldrich.com |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Separation of polar and ionizable compounds, amino acids. sigmaaldrich.com |

| Pirkle-type (Brush-type) | Dinitrophenylglycine | Used for compounds with π-acidic or π-basic aromatic rings. |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP) | Resolution of basic and acidic drugs. electronicsandbooks.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential tool for assessing enantiomeric purity. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by adding a Chiral Solvating Agent (CSA), it is possible to differentiate them. nih.gov

A CSA is an enantiomerically pure compound that interacts with the analyte's enantiomers to form rapidly equilibrating, short-lived diastereomeric solvates or complexes. researchgate.net These diastereomeric complexes are energetically different and exist in different magnetic environments, resulting in separate, distinguishable signals (chemical shift non-equivalence) in the NMR spectrum for the R and S enantiomers. nih.gov The relative integration of these distinct signals allows for the direct determination of the enantiomeric ratio. An effective CSA for this compound would likely be one that can engage in specific intermolecular interactions, such as hydrogen bonding or π-π stacking with the anthryl group. Pirkle's alcohol, (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, is a well-known CSA that has proven effective for a wide variety of chiral molecules, including amides and alcohols, demonstrating the utility of anthryl-containing reagents in chiral recognition. researchgate.net

Table 2: Examples of Chiral Solvating Agents (CSAs) for NMR Spectroscopy

| Chiral Solvating Agent (CSA) | Analyte Type | Interaction Mechanism |

|---|---|---|

| (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol) researchgate.net | Alcohols, amines, amides, esters | Hydrogen bonding, π-π stacking |

| (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid) | Alcohols, amines | Forms diastereomeric esters (as a derivatizing agent) |

| (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) researchgate.net | Amines | Ion pairing, hydrogen bonding |

| Cyclodextrins researchgate.net | Various guests | Host-guest inclusion complexation |

Influence of Stereochemistry on Molecular Interactions and Properties

These biological targets are themselves chiral, composed of L-amino acids, and thus possess specific three-dimensional binding pockets. The interaction between a small molecule and a biological receptor is often compared to a "lock and key" or "hand in glove" model, where a precise fit is required for activity. Consequently, one enantiomer of this compound may bind with high affinity and selectivity to a target, while the other enantiomer may fit poorly or not at all. nih.gov

Furthermore, the conformation of the piperidine ring and the orientation of the C2-substituent (axial vs. equatorial) can significantly influence reactivity and molecular recognition. nih.gov Detailed computational and experimental studies on substituted piperidines have shown a strong preference in certain reactions for conformers where the α-substituent occupies a specific position. nih.gov This conformational preference, governed by stereochemistry, directly impacts the molecule's ability to engage in the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that are crucial for biological recognition and activity.

Applications in Materials Science and Supramolecular Chemistry

Development as a Fluorescent Probe in Biochemical and Cellular Assays

The development of fluorescent molecular probes is crucial for detecting and imaging biological species with high sensitivity and selectivity. nih.gov Anthracene (B1667546) and its derivatives are a well-established class of fluorophores used in the design of such probes due to their excellent photoluminescence properties, high quantum yields, and chemical stability. acs.orgnih.gov The fluorescence of the anthracene core is highly sensitive to its local environment, which can be harnessed to signal the presence of specific analytes. acs.org

In the context of 2-(2-Anthryl)piperidine, the anthracene moiety serves as the fluorescent reporter. Its emission properties can be modulated by interactions with ions, small molecules, or biomolecules. The piperidine (B6355638) ring, a common structural motif in bioactive compounds, can act as a recognition element or a versatile handle for further functionalization. nih.govresearchgate.net By modifying the piperidine nitrogen or carbon atoms, binding sites for specific targets such as metal ions or proteins can be introduced. This modular design allows for the creation of "turn-on" or "turn-off" fluorescent sensors. For instance, interaction with a target analyte could alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in fluorescence intensity or wavelength. rsc.org The low cytotoxicity often associated with certain anthracene derivatives further enhances their suitability for imaging in living cells. nih.govrsc.org

| Property | Description | Relevance to this compound |

| Fluorophore | Anthracene | Exhibits strong fluorescence, sensitive to environmental changes. acs.org |

| Recognition Moiety | Piperidine | Can be functionalized to provide selectivity for specific biological targets. researchgate.net |

| Sensing Mechanism | Modulation of ICT, quenching, or enhancement | Analyte binding to the piperidine unit can induce a change in the anthracene fluorescence. |

| Application | Bioimaging, Analyte Detection | Potential for detecting ions or biomolecules in cellular assays. acs.orgox.ac.uk |

Utility as a Versatile Building Block in Complex Organic Synthesis

Piperidine-containing compounds are among the most important heterocyclic scaffolds in medicinal chemistry and drug discovery. nih.gov The 2-arylpiperidine structural motif is a key feature in numerous biologically active molecules and pharmaceutical agents. rsc.org Consequently, this compound serves as a valuable and versatile building block for the synthesis of more complex molecular architectures.

The synthesis of 2-arylpiperidines can be achieved through various methods, including the addition of an aryllithium species to a suitable nitrogen-containing electrophile. rsc.org Once formed, the this compound scaffold can be further elaborated. The piperidine ring contains multiple sites for functionalization, allowing for the stereoselective introduction of additional substituents. For example, deprotonation at the benzylic position (the carbon atom connecting the piperidine and anthracene rings) followed by quenching with an electrophile can generate highly functionalized 2,2-disubstituted piperidines. rsc.orgacs.org The development of kinetic resolution techniques using chiral bases allows for the preparation of these building blocks in enantioenriched form, which is critical for synthesizing stereochemically pure drug candidates. rsc.orgacs.org The inherent fluorescence of the anthryl group also provides a convenient tag for tracking the molecule during synthetic transformations or biological assays. rsc.org

Integration into Supramolecular Architectures

Supramolecular chemistry, which focuses on chemical systems composed of molecules held together by non-covalent interactions, provides a powerful platform for creating complex and functional architectures from simpler components. thno.org The structure of this compound, featuring a large, planar aromatic surface and a heterocyclic ring capable of hydrogen bonding, makes it an excellent candidate for integration into such systems.

Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. acs.org These interactions, though weaker than covalent bonds, collectively dictate the final architecture of the assembly. The anthracene unit in this compound can participate in strong π-π stacking interactions, which are a primary driving force for the assembly of aromatic molecules. The piperidine ring can act as a hydrogen bond donor (N-H) or acceptor, further guiding the assembly process.

| Interaction Type | Description | Relevance to this compound |

| π-π Stacking | Attraction between aromatic rings. | The planar anthracene core strongly favors this type of interaction. |

| Hydrogen Bonding | Interaction involving a hydrogen atom located between two electronegative atoms. | The N-H group of the piperidine ring can act as a hydrogen bond donor. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall stability of the assembled structure. |

| Host-Guest Interactions | Encapsulation of a "guest" molecule within a "host" molecule. | The anthracene moiety can act as a guest within macrocyclic hosts. rsc.org |

Chirality transfer in supramolecular systems is a phenomenon where the chirality of one component (a guest) is expressed in the larger, often achiral, assembly (the host). This process is of great interest for creating chiroptical materials and sensors. Chiral this compound is an ideal candidate for a chiral guest. When encapsulated within the hydrophobic cavity of a macrocyclic host like a cyclodextrin (B1172386) or cucurbituril, its specific orientation can induce a twist in the host structure or in the arrangement of other bound molecules, resulting in a measurable signal, for example, in circular dichroism (CD) spectroscopy. The bulky and rigid anthracene group ensures a well-defined interaction within the host cavity, which is crucial for effective chirality transfer.

Anthracene is well-known for its rich photochemistry, most notably its ability to undergo a [4+4] photocycloaddition reaction upon UV irradiation to form a dimer. mdpi.com In solution, this reaction often leads to a mixture of products with low efficiency. Supramolecular assemblies can be used as templates to control this process with high precision. acs.org By confining two this compound molecules within a host cavity or arranging them in a crystal lattice, their relative orientation can be fixed. rsc.org This pre-organization allows the photodimerization to proceed with significantly enhanced rates and selectivity. rsc.org For example, using a host like cucurbit rsc.orguril can bring two anthracene moieties into a face-to-face arrangement, leading to the rapid and clean formation of the corresponding photodimer. rsc.org This supramolecular control also minimizes competing photochemical side reactions, such as photooxidation to form endoperoxides. nankai.edu.cnresearchgate.netnih.gov Such photoswitchable systems are valuable for applications in data storage, molecular machines, and stimuli-responsive materials. nih.gov

Exploration in Functional Chromophores and Organic Semiconductor Materials

The electronic and photophysical properties of anthracene have led to its extensive use as a core component in functional organic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comresearchgate.net Anthracene's planar structure promotes strong intermolecular π-π interactions, which are essential for efficient charge transport in the solid state, while its high fluorescence quantum yield is beneficial for light-emitting applications. rsc.org

As a functional chromophore, the this compound molecule's properties are a direct result of the electronic interplay between the anthracene core and the piperidine substituent. The piperidine group, being an aliphatic amine, can act as a weak electron-donating group, which can modify the HOMO and LUMO energy levels of the anthracene system. researchgate.net This tuning of the frontier molecular orbitals affects the absorption and emission wavelengths, as well as the charge injection and transport properties of the material. acs.org By synthesizing different derivatives of this compound, it is possible to create a library of materials with tailored optoelectronic properties for specific device applications. mdpi.com The ability to form stable thin films with ordered molecular packing is critical for device performance, and the piperidine substituent can play a key role in influencing this solid-state morphology. rsc.org

Molecular Interactions with Biological Targets and Mechanistic Insights into Bioactivity

Investigation of Receptor Binding Affinities

Although specific receptor binding affinities for 2-(2-Anthryl)piperidine have not been reported, the piperidine (B6355638) scaffold is a common feature in many neuropharmacological agents, suggesting potential interactions with various neurotransmitter receptors.

Arylpiperidine derivatives have been widely investigated for their affinity towards a range of neurotransmitter receptors. For instance, certain substituted piperidine diphenyl ethers have been identified as potent norepinephrine (B1679862) reuptake inhibitors (NRIs) with partial agonist activity at the 5-HT1A receptor. nih.gov This dual activity is of interest in the development of treatments for neuropsychiatric disorders. nih.gov

Furthermore, the piperidine moiety is a key structural element in ligands targeting the histamine (B1213489) H3 and sigma-1 (σ1) receptors. nih.gov Studies on a series of piperidine derivatives revealed that this structural feature is crucial for high affinity at both H3 and σ1 receptors, with some compounds exhibiting Ki values in the low nanomolar range for both targets. nih.gov For example, a specific piperidine derivative showed a Ki of 7.70 nM at the human H3 receptor and 3.64 nM at the σ1 receptor. nih.gov Similarly, arylpiperazine derivatives, which share structural similarities with arylpiperidines, are known to bind to aminergic G protein-coupled receptors (GPCRs) such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov For instance, the antipsychotic drug aripiprazole, an arylpiperazine, demonstrates high affinity for the dopamine D2 receptor (Ki = 0.74 nM) and acts as a partial agonist at the serotonin 5-HT1A receptor. nih.gov

Given these precedents, it is plausible that this compound could exhibit affinity for one or more of these receptor systems. The bulky anthracene (B1667546) group would likely influence the binding specificity and affinity compared to other aryl-substituted piperidines.

Table 1: Receptor Binding Affinities of Selected Arylpiperidine and Arylpiperazine Derivatives

| Compound Type | Receptor Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Piperidine Derivative | Human Histamine H3 Receptor | 7.70 | nih.gov |

| Piperidine Derivative | Sigma-1 (σ1) Receptor | 3.64 | nih.gov |

| Arylpiperazine (Aripiprazole) | Dopamine D2L Receptor | 0.74 | nih.gov |

| Pyrido[1,2-c]pyrimidine Derivative (with piperidine moiety) | 5-HT1A Receptor | Very High Affinity | mdpi.com |

| Pyrido[1,2-c]pyrimidine Derivative (with piperidine moiety) | Serotonin Transporter (SERT) | 32.0 | mdpi.com |

Evaluation of Enzyme Inhibition Potential

The potential for this compound to act as an enzyme inhibitor can be inferred from studies on other piperidine-containing compounds, particularly in the context of neurodegenerative diseases like Alzheimer's.

A significant body of research has focused on piperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that hydrolyze the neurotransmitter acetylcholine. ijpsi.orgajchem-a.com Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. ijpsi.orgajchem-a.com

Numerous synthetic piperidine-based compounds have demonstrated potent inhibition of both AChE and BuChE, with IC50 values often in the nanomolar to low micromolar range. researchgate.netnih.govmdpi.com For example, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives showed significant AChE inhibitory activity, with the most potent compound having an IC50 of 13 nM. nih.gov In another study, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was identified as one of the most potent AChE inhibitors, with an IC50 value of 0.56 nM and a high selectivity for AChE over BuChE. ebi.ac.uk The nitrogen atom within the piperidine ring is thought to play a crucial role by interacting with the anionic site of the cholinesterase enzymes. ijpsi.org

The presence of the piperidine ring in this compound suggests that it could also function as a cholinesterase inhibitor. The large, hydrophobic anthracene moiety would likely interact with the peripheral anionic site (PAS) of AChE, potentially leading to a potent and selective inhibitory profile.

Table 2: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives

| Compound Series | Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) | Acetylcholinesterase (AChE) | 13 nM | nih.gov |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | 0.56 nM | ebi.ac.uk |

| Arecoline-4-thiazolidinone-piperidine conjugate | Acetylcholinesterase (AChE) | 0.070 µM | researchgate.net |

| Arecoline-4-thiazolidinone-piperidine conjugate | Butyrylcholinesterase (BuChE) | 0.10 µM | researchgate.net |

| Benzimidazole-based piperidine hybrid (10) | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM | mdpi.com |

| Benzimidazole-based piperidine hybrid (10) | Butyrylcholinesterase (BuChE) | 21.57 ± 0.61 µM | mdpi.com |

Interactions with Nucleic Acids: DNA and RNA

The anthracene component of this compound is a well-known DNA intercalator, suggesting that the compound as a whole may interact with nucleic acids.

While there is no direct evidence of DNA cleavage by this compound, the piperidine moiety is known to induce DNA strand scission at sites of base damage under heating conditions. uca.edu This property is utilized in the Maxam-Gilbert DNA sequencing method. ttu.ee The mechanism involves piperidine-mediated displacement of a modified base, followed by β-elimination of the phosphate (B84403) groups, leading to cleavage of the phosphodiester backbone. nih.gov

Furthermore, metal complexes of ligands containing large aromatic systems, such as anthracene, have been shown to possess DNA cleavage activity. rsc.orgresearchgate.net For instance, copper(II) complexes of anthracene-appended Schiff bases can cleave pUC19 DNA. rsc.org The DNA cleavage efficiency of these complexes correlates with their DNA binding affinities. rsc.org Therefore, it is conceivable that a metal complex of this compound could exhibit nuclease activity.

The planar aromatic structure of anthracene allows it to insert between the base pairs of double-stranded DNA, a process known as intercalation. nih.gov This binding mode is characterized by spectroscopic changes such as hypochromism and bathochromism in the UV-Vis spectrum of the anthracene chromophore. nih.gov The nature of the substituents on the anthracene ring can influence the binding mode and sequence selectivity. nih.gov For example, bulky, cyclic cationic substituents at the 9 and 10 positions of anthracene promote strong intercalation, while acyclic substituents can lead to a different, possibly groove-binding, interaction depending on the ionic strength of the medium. nih.gov

Computational Molecular Docking Studies with Biological Macromolecules

Computational molecular docking is a pivotal in silico method used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This technique is instrumental in understanding the structural basis of molecular recognition. However, based on a comprehensive review of scientific literature, specific molecular docking studies focusing on this compound with defined biological macromolecules have not been reported.

While research exists on various other piperidine derivatives, detailing their interactions with targets such as cholinesterases and sigma-1 (σ1) receptors, this information is not directly applicable to this compound. The unique steric and electronic properties conferred by the bulky anthryl group at the 2-position of the piperidine ring necessitate specific computational studies for this compound to accurately predict its binding behavior.

The prediction of binding poses and the identification of key interacting amino acid residues are direct outcomes of molecular docking simulations. These insights are crucial for structure-based drug design and for elucidating the mechanism of action of a compound.

As of the current date, there is no publicly available research that details the predicted binding poses of this compound within the active site of any specific biological macromolecule. Consequently, the specific amino acid residues that would form interactions—such as hydrogen bonds, hydrophobic interactions, or π-π stacking—with the anthryl or piperidine moieties of the compound remain unidentified. To determine these interactions, dedicated docking and molecular dynamics simulation studies would need to be performed.

Cellular Uptake Mechanisms and Induced Morphological Changes at a Mechanistic Level

The mechanism by which a compound enters a cell is fundamental to its bioavailability and subsequent biological activity. Similarly, any morphological changes induced by the compound can provide insight into its cellular effects and potential toxicity.

There is currently no available scientific literature describing the cellular uptake mechanisms of this compound. Studies have not yet been published that would clarify whether this compound enters cells via passive diffusion, facilitated diffusion, or active transport, or what role its physicochemical properties play in this process. Furthermore, there are no reports on any specific morphological changes induced in cells upon exposure to this compound at a mechanistic level. Research in this area would be required to understand its cellular disposition and downstream effects.

Future Research Directions and Emerging Trends

Design and Synthesis of Advanced 2-(2-Anthryl)piperidine Derivatives with Tailored Properties

Future synthetic research will likely focus on creating a library of this compound derivatives with fine-tuned properties. The goal is to modify the core structure to enhance specific functionalities, such as solubility, electronic properties, and biological target affinity. Methodologies for creating substituted piperidines are well-established and can be adapted for this purpose. sid.irnih.gov

Key strategies for derivatization include:

Functionalization of the Piperidine (B6355638) Ring: Introducing substituents on the nitrogen atom or the carbon backbone of the piperidine ring can significantly alter the molecule's polarity, basicity, and steric profile.

Modification of the Anthracene (B1667546) Core: Adding electron-donating or electron-withdrawing groups to the anthracene moiety can modulate its photophysical properties, such as its fluorescence quantum yield and emission wavelength.

Chiral Synthesis: The development of enantioselective synthetic routes will be crucial for applications where stereochemistry is important, such as in pharmacology or chiral materials science. rsc.org

These synthetic efforts will enable the creation of derivatives tailored for specific applications, moving beyond the parent compound to a family of molecules with a broad range of capabilities.

| Potential Modification Site | Target Property to Tailor | Example Functional Group | Potential Application |

| Piperidine Nitrogen | Solubility, Basicity, Target Binding | Alkyl chains, Benzyl (B1604629) groups, Amides | Pharmaceuticals, Catalysis |

| Piperidine Carbon Backbone | Steric Hindrance, Conformation | Methyl, Ethyl, Phenyl groups | Asymmetric Synthesis, Molecular Recognition |

| Anthracene Core | Fluorescence, Redox Potential | Nitro, Amino, Cyano groups | Organic Electronics, Chemical Sensors |

Integration into Novel Optoelectronic and Sensor Platforms

The inherent fluorescence of the anthracene group makes this compound a compelling candidate for new optoelectronic and sensing technologies. mdpi.commdpi.com Future research is expected to explore its use as a building block for materials that can detect specific analytes or function within electronic devices.

In the realm of sensors, the piperidine moiety can act as a recognition site or a binding unit for various ions and molecules. For example, the nitrogen atom can be protonated, making it sensitive to pH changes, or it can be designed to coordinate with metal ions. consensus.app The binding event could then trigger a change in the fluorescence of the nearby anthracene group, providing a clear optical signal. nih.gov Research into sensors for saccharides and other biological molecules using similar boronic acid-functionalized anthracene structures points to a viable path forward. mdpi.com

For optoelectronics, derivatives of this compound could be investigated as components in:

Organic Light-Emitting Diodes (OLEDs): The anthracene core is a well-known blue-light emitter, a crucial component for full-color displays and lighting.

Photodetectors: The ability of the anthracene group to absorb light could be harnessed in devices that convert optical signals into electrical currents.

Conductive Polymers: Incorporation into larger polymer chains could lead to new conductive materials with interesting optical properties.

Expanding the Scope of Supramolecular Applications

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where this compound could find significant applications. nih.gov The distinct structural features of the molecule—the flat, aromatic anthracene and the non-aromatic, nitrogen-containing piperidine—allow for a range of intermolecular interactions.

Key non-covalent interactions that could be exploited include:

π-π Stacking: The large surface area of the anthracene rings can lead to strong stacking interactions, promoting the self-assembly of molecules into ordered structures like columns or sheets.

Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, allowing for the formation of complex networks.

Host-Guest Chemistry: Derivatives could be designed to act as hosts that encapsulate smaller guest molecules, with potential uses in drug delivery or catalysis.

By designing derivatives that feature specific recognition sites, researchers could create complex, self-assembling systems. These systems could form gels, liquid crystals, or other advanced materials with properties determined by the programmed interactions between the molecular building blocks.

Leveraging Advanced Computational Methods for Predictive Chemistry and Materials Design

Advanced computational methods are becoming indispensable tools for modern chemical research. nih.gov For this compound, these methods can accelerate the discovery and design of new derivatives with desired properties, reducing the need for time-consuming and expensive trial-and-error synthesis.

Computational approaches that are likely to be employed include:

Quantum Chemical Calculations: These methods can predict the electronic structure and photophysical properties of new derivatives, helping to screen candidates for optoelectronic applications.

Molecular Docking: This technique can be used to predict how this compound derivatives might bind to biological targets like proteins or DNA, guiding the design of new potential therapeutic agents. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of these molecules over time, providing insights into their conformational flexibility and how they interact with their environment, which is crucial for understanding self-assembly in supramolecular chemistry. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of these derivatives and their properties, allowing for the prediction of the activity of yet-unsynthesized compounds. nih.gov

By combining computational predictions with targeted synthetic efforts, the development of new materials and molecules based on the this compound scaffold can be made significantly more efficient and rational. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.